molecular formula C11H13BrO B2907062 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-one CAS No. 1600214-41-2

1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-one

Cat. No. B2907062
CAS RN: 1600214-41-2
M. Wt: 241.128
InChI Key: HAGXVPJXMMWSJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-one, also known by its IUPAC name 1-(3-bromo-5-methylphenyl)pyrrolidine , is a chemical compound with the molecular formula C₁₁H₁₄BrN . It falls within the class of pyrrolidine derivatives and contains a bromine atom attached to a phenyl ring. The compound’s structure consists of a pyrrolidine ring fused to a phenyl group, with a methyl substituent at the 5-position of the phenyl ring .


Synthesis Analysis

The synthesis of 1-(3-bromo-5-methylphenyl)pyrrolidine involves several steps, including bromination, cyclization, and subsequent functional group modifications. Researchers have explored various synthetic routes to access this compound, aiming for high yields and purity. Detailed synthetic protocols can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 1-(3-bromo-5-methylphenyl)pyrrolidine consists of a five-membered pyrrolidine ring fused to a phenyl ring. The bromine atom is positioned at the 3-position of the phenyl ring. The compound’s stereochemistry and conformation play a crucial role in its reactivity and biological activity .


Chemical Reactions Analysis

1-(3-Bromo-5-methylphenyl)pyrrolidine can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and cross-coupling reactions. Researchers have investigated its reactivity with different nucleophiles and electrophiles, leading to the synthesis of diverse derivatives. These reactions are essential for designing novel compounds with specific properties .


Physical And Chemical Properties Analysis

  • Stability : Assessing its stability under different conditions is crucial for handling and storage .

Mechanism of Action

The precise mechanism of action for 1-(3-bromo-5-methylphenyl)pyrrolidine depends on its intended application. It may act as a ligand for receptors, an enzyme inhibitor, or a precursor in organic synthesis. Further studies are needed to elucidate its specific biological targets and interactions .

Safety and Hazards

  • Environmental Impact : Proper disposal methods are essential to prevent environmental contamination .

Future Directions

  • Industrial Applications : Assess its utility in organic synthesis and material science .

: Sigma-Aldrich: 1-(3-Bromo-5-methylphenyl)pyrrolidine

properties

IUPAC Name

1-(3-bromo-5-methylphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-7(2)11(13)9-4-8(3)5-10(12)6-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGXVPJXMMWSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.